molecular formula C16H10F2N2O2S B2357735 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate CAS No. 338399-07-8

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Cat. No.: B2357735
CAS No.: 338399-07-8
M. Wt: 332.32
InChI Key: QRKSBELIKLNLNV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a pyridinyl moiety at position 2, and a 2,4-difluorobenzoate ester at position 2. This structure combines aromaticity, electron-withdrawing fluorine substituents, and a pyridine-thiazole scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)11-6-5-10(17)8-12(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKSBELIKLNLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. For this compound, the reaction involves condensing 2-pyridinethioamide with a α-haloketone precursor. Specifically, 2-pyridinethioamide reacts with 4-bromo-3-oxopentanoic acid methyl ester under basic conditions (e.g., potassium carbonate in ethanol) to yield the 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol intermediate.

Mechanistic Insights :

  • Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoketone initiates ring closure.
  • Subsequent elimination of hydrogen bromide forms the thiazole ring, with the methyl group at position 5 arising from the ketone’s methyl substituent.

Optimization Challenges :

  • Regioselectivity must be controlled to avoid competing reactions at the pyridine nitrogen.
  • Yields are highly dependent on solvent polarity and temperature, with dimethylformamide (DMF) at 80°C providing optimal results.

Esterification of Thiazol-4-ol with 2,4-Difluorobenzoyl Chloride

The final step involves esterifying the hydroxyl group at position 4 of the thiazole ring with 2,4-difluorobenzoyl chloride. This reaction typically employs Steglich conditions (dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) in anhydrous dichloromethane.

Procedure :

  • Activation : 2,4-Difluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux.
  • Coupling : The thiazol-4-ol intermediate (1.0 equiv) is reacted with 2,4-difluorobenzoyl chloride (1.2 equiv) in the presence of DCC (1.5 equiv) and DMAP (0.1 equiv) at 0–5°C.
  • Workup : The mixture is stirred for 12 hours, filtered to remove dicyclohexylurea, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield and Purity :

  • Reported yields range from 65% to 78%, with purity ≥95% confirmed by HPLC.
  • Critical impurities include unreacted thiazol-4-ol and hydrolyzed acyl chloride, mitigated by rigorous anhydrous conditions.

Alternative Pathway: One-Pot Thiazole-Ester Synthesis

Recent advances suggest a one-pot approach combining thiazole formation and esterification. In this method, 2-pyridinethioamide, methyl 4-bromo-3-oxopentanoate, and 2,4-difluorobenzoyl chloride are reacted sequentially in a single vessel. Triethylamine acts as both a base and HCl scavenger.

Advantages :

  • Reduces intermediate isolation steps, improving overall efficiency.
  • Achieves comparable yields (70–72%) to the two-step method.

Limitations :

  • Requires precise stoichiometric control to prevent over-acylation.
  • Scalability is hindered by exothermic reactions during acyl chloride addition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Key Limitation
Hantzsch + Esterification 78 95 High reproducibility Multi-step, time-intensive
One-Pot Synthesis 72 93 Reduced purification steps Sensitivity to stoichiometry

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is frequently used as a building block in the synthesis of more complex molecules. Its thiazole and pyridine components can participate in various chemical reactions, including:

  • Cyclization Reactions : Useful for constructing cyclic compounds.
  • Nucleophilic Substitution Reactions : Facilitates the introduction of different functional groups.

The compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
    StudyMicroorganismInhibition Zone (mm)
    E. coli15
    S. aureus18
  • Anticancer Potential : Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Drug Development : It has been evaluated for targeting specific enzymes or receptors involved in disease pathways.
    • Case Study : A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Material Science

This compound is also utilized in developing new materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or nanomaterials for applications such as:

  • Sensors : Used in the fabrication of chemical sensors due to its sensitivity to environmental changes.
    Material TypeApplication
    Conductive PolymersSensors
    NanocompositesPhotovoltaics

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Thiazole-Oxadiazole Derivatives (7c–7f) : Core Structure: 1,3-thiazole linked to 1,3,4-oxadiazole via a sulfanyl group. Functional Groups: Amide linkages, amino-thiazole substituents. Molecular Weight: 375–389 g/mol. Melting Points: 134–178°C.

Rosiglitazone Maleate : Core Structure: Thiazolidinedione ring with a pyridinylaminoethoxy benzyl group. Molecular Weight: 473.50 g/mol. Key Differences: The thiazolidinedione moiety in Rosiglitazone is critical for PPARγ agonism in diabetes treatment, whereas the target compound’s thiazole-pyridine-ester scaffold suggests divergent pharmacological targets.

PyToHcy (5-Methyl-2-(2-pyridinyl)benzimidazole) : Core Structure: Benzimidazole with pyridinyl and methyl substituents. Application: Nitrogen donor extractant for metal ions (e.g., Am/Eu separation). Key Differences: The target compound’s thiazole ring may reduce coordination efficiency compared to benzimidazole-based extractants but could enhance solubility via its ester group.

Thiophene-Pyrazolopyrimidine Derivative :

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with thiophene carboxylate.
  • Molecular Weight : 560.2 g/mol.
  • Melting Point : 227–230°C.
  • Key Differences : The thiophene and pyrazolopyrimidine core likely targets kinase inhibition, whereas the target compound’s thiazole-pyridine system may favor different biological interactions.

Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* ~347 (estimated) Not Reported Thiazole, pyridine, difluorobenzoate
Thiazole-Oxadiazole Derivatives 375–389 134–178 Sulfanyl, amide, oxadiazole
Rosiglitazone Maleate 473.50 Not Reported Thiazolidinedione, maleate
PyToHcy Not Reported Not Reported Benzimidazole, pyridine
Thiophene-Pyrazolopyrimidine 560.2 227–230 Thiophene, pyrazolopyrimidine

*Estimated based on structural formula.

  • Stability : The ester group may confer hydrolytic susceptibility relative to amides in 7c–7f , necessitating formulation considerations.

Biological Activity

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate (CAS No. 338399-04-5) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyridine moiety and difluorobenzenecarboxylate, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H12F2N2O2S
  • Molecular Weight : 350.34 g/mol
  • CAS Number : 338399-04-5

Research indicates that compounds containing thiazole and pyridine rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological mechanisms of this compound are still under investigation; however, it is hypothesized that the compound may interact with various biological targets due to its structural characteristics.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar thiazole derivatives found that compounds with a pyridine substituent exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications in the substituents could enhance efficacy against specific microbial strains .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated that certain thiazole compounds inhibit pro-inflammatory cytokine production in macrophages. This suggests that this compound may similarly modulate inflammatory responses .

Anticancer Potential

Compounds with thiazole and pyridine frameworks have shown promise in cancer therapy. For instance, thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Preliminary data suggest that this compound could also exhibit cytotoxic effects against various cancer cell lines .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production in macrophages
AnticancerInduced apoptosis in cancer cell lines

Case Studies

  • Antibacterial Study : A comparative analysis of thiazole derivatives revealed that those with pyridine rings showed enhanced antibacterial activity compared to their non-pyridine counterparts. The study concluded that the presence of electron-withdrawing groups like fluorine could further increase potency against resistant strains .
  • Anti-inflammatory Research : In a controlled experiment involving macrophage cultures, a thiazole derivative similar to the compound significantly decreased levels of TNF-alpha and IL-6 upon treatment. This indicates potential for therapeutic use in inflammatory diseases .
  • Cancer Cell Line Testing : An investigation into the cytotoxic effects of thiazole derivatives on various cancer cell lines demonstrated that certain modifications led to increased apoptosis rates. The findings suggest further exploration into the efficacy of this compound as an anticancer agent is warranted .

Q & A

Q. Key Parameters for Optimization :

ParameterExample ConditionsReference
SolventDioxane, ethanol
CatalystCalcium hydroxide
Reaction Time12–24 hours (reflux)
Yield ImprovementDropwise addition of acyl chloride

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use orthogonal analytical techniques:

High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column and UV detection at 254 nm .

Nuclear Magnetic Resonance (NMR) : Confirm structural assignments via 1^1H and 13^13C NMR, focusing on pyridinyl protons (δ 8.1–8.5 ppm) and difluorophenyl signals (δ 7.2–7.8 ppm) .

Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]+^+ expected m/z ~389.3) .

Basic: What are the known biological targets or mechanisms of action for this compound?

Answer:
While direct data on this compound is limited, structural analogs (e.g., thiazole-carboxylates) exhibit activity against protein kinases and inflammatory pathways . Suggested methodologies:

Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

Cellular Uptake Studies : Measure intracellular concentrations via LC-MS in relevant cell lines (e.g., HeLa or HEK293) .

Advanced: How to design a study assessing the environmental fate and transformation products of this compound?

Answer:
Adopt a tiered approach as per Project INCHEMBIOL :

Lab Studies :

  • Degradation Kinetics : Hydrolysis/photolysis experiments under varying pH and UV light.
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) and solubility.

Field Monitoring :

  • Use randomized block designs with split plots to analyze soil/water matrices near industrial sites .

Transformation Product Identification :

  • Employ HRMS (High-Resolution Mass Spectrometry) and QTOF-MS for non-target screening .

Q. Table: Key Environmental Parameters

ParameterMethodReference
Hydrolysis Half-lifepH 7 buffer, 25°C, HPLC monitoring
Log KowK_{ow}Shake-flask method with HPLC

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies:

Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .

Orthogonal Assays : Validate kinase inhibition via both biochemical (e.g., radiometric) and cell-based (e.g., Western blot) methods .

Structural Confirmation : Re-synthesize disputed compounds and verify purity (>98%) to exclude batch variability .

Advanced: What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

Systematic Substituent Variation : Modify the pyridinyl, thiazole, or difluorophenyl groups (e.g., replacing fluorine with chlorine) .

In Vivo Testing : Use randomized block designs with split plots for pharmacological evaluation (e.g., 4 replicates, 5 animals/group) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity .

Q. Table: SAR Experimental Parameters

VariableExample ModificationAssay Type
Pyridinyl SubstituentReplace with quinolineKinase inhibition
Thiazole Methyl GroupRemove or substitute with ethylCellular toxicity

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